molecular formula C24H32N4O3S B2982307 1-(2-fluorobenzoyl)-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide CAS No. 1185138-73-1

1-(2-fluorobenzoyl)-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide

Numéro de catalogue: B2982307
Numéro CAS: 1185138-73-1
Poids moléculaire: 456.61
Clé InChI: HPNWIIHSLBHARV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzoyl)-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiolabeling and Biological Properties

  • Development of Fluorine-18-Labeled Antagonists : This research involved synthesizing fluorinated derivatives of a compound related to 1-(2-fluorobenzoyl)-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide. These compounds were radiolabeled with fluorine-18 for potential use in medical imaging and their biological properties were evaluated. They were tested for their ability to bind to serotonin receptors, which could be useful in assessing serotonin levels and receptor distribution in the brain (Lang et al., 1999).

Inotropic Activity in Cardiac Research

  • Synthesis and Evaluation for Inotropic Activity : A study synthesized a series of compounds similar to this compound and evaluated them for their inotropic activity, which is the force of heart muscle contraction. One of the compounds showed promising results in increasing stroke volume in rabbit heart preparations, indicating potential applications in cardiac research (Ji-Yong Liu et al., 2009).

Antimicrobial and Antituberculosis Agents

  • Antimicrobial and Antituberculosis Activities : Various novel compounds derived from a similar chemical structure were synthesized and showed moderate to good activities against bacterial and fungal strains. This suggests potential applications of these compounds as antimicrobial agents (Rahul P. Jadhav et al., 2017).
  • Mycobacterium Tuberculosis GyrB Inhibitors : A study designed and synthesized compounds related to this compound as potential inhibitors of Mycobacterium tuberculosis. These compounds showed promising activity against tuberculosis, suggesting potential therapeutic applications (V. U. Jeankumar et al., 2013).

Crystallography and Molecular Assembly

  • Hydrogen Bonding in Proton-Transfer Compounds : Research focusing on the structures of proton-transfer compounds related to this chemical demonstrated the role of hydrogen bonding in molecular assembly, which is significant in understanding and designing new materials (Graham Smith et al., 2010).

Synthesis and Characterization of Related Compounds

  • Synthesis and Biological Evaluation of Related Compounds : A variety of compounds with structures related to this compound were synthesized and characterized. Their biological activities, such as antibacterial and anthelmintic properties, were evaluated, highlighting their potential in pharmaceutical applications (C. Sanjeevarayappa et al., 2015).

Anticancer Research

  • Aurora Kinase Inhibitors for Cancer Treatment : This research explored compounds structurally related to the chemical for their potential as Aurora kinase inhibitors. Such inhibitors can be crucial in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Pharmacokinetics and Drug Development

  • Pharmacokinetics of Novel Inhibitors : A study explored the pharmacokinetics of novel inhibitors structurally related to this compound. Understanding the metabolism and elimination pathways of these compounds is essential for drug development (Y. Teffera et al., 2013).

Propriétés

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-19-7-9-20(10-8-19)18-26-24(29)21-11-16-27(17-12-21)23-22(6-5-13-25-23)32(30,31)28-14-3-2-4-15-28/h5-10,13,21H,2-4,11-12,14-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWIIHSLBHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.